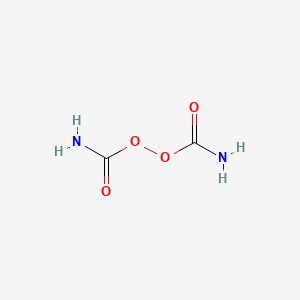
Carbamoyl peroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamoyl peroxide is an organic peroxide compound characterized by the presence of a carbamoyl group attached to a peroxide linkage This compound is known for its reactivity and is used in various chemical processes and applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Carbamoyl peroxide can be synthesized through the addition of peroxy-acids to organic isocyanates. This method involves the reaction of a peroxy-acid with an isocyanate to form the this compound. The reaction conditions typically require controlled temperatures and the presence of a solvent to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and stabilization to ensure the quality and stability of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Carbamoyl peroxide undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic reactions.
Reduction: Under certain conditions, it can be reduced to form other compounds.
Substitution: It can participate in substitution reactions where the carbamoyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include peroxy-acids, organic isocyanates, and various solvents. The reaction conditions often involve controlled temperatures and the use of catalysts to enhance the reaction rate .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, the reaction with organic isocyanates can produce acyl carbamoyl peroxides, which have unique properties and applications .
Wissenschaftliche Forschungsanwendungen
Carbamoyl peroxide has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of carbamoyl peroxide involves the generation of free radicals upon decomposition. These radicals can initiate various chemical reactions, including polymerization and oxidation processes. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Carbamoyl peroxide can be compared with other similar compounds, such as:
Benzoyl peroxide: Both compounds are organic peroxides, but benzoyl peroxide is more commonly used in dermatological applications, while this compound is used in organic synthesis.
Carbamide peroxide: This compound is used primarily in dental applications for teeth whitening, whereas this compound has broader applications in chemistry and industry.
List of Similar Compounds
- Benzoyl peroxide
- Carbamide peroxide
- Acyl carbamoyl peroxides
Eigenschaften
CAS-Nummer |
57223-40-2 |
|---|---|
Molekularformel |
C2H4N2O4 |
Molekulargewicht |
120.06 g/mol |
IUPAC-Name |
carbamoyl carbamoperoxoate |
InChI |
InChI=1S/C2H4N2O4/c3-1(5)7-8-2(4)6/h(H2,3,5)(H2,4,6) |
InChI-Schlüssel |
ONANWDUDFJIIGP-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(N)OOC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















